2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde
CAS No.: 1707357-81-0
Cat. No.: VC2742996
Molecular Formula: C11H10F2N2O3
Molecular Weight: 256.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707357-81-0 |
|---|---|
| Molecular Formula | C11H10F2N2O3 |
| Molecular Weight | 256.21 g/mol |
| IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-2-1-9(15(17)18)5-8(10)6-16/h1-2,5-6H,3-4,7H2 |
| Standard InChI Key | GBJQVQQEKBRUEA-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Introduction
Chemical Properties and Structure
Basic Properties
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde possesses several key characteristics that define its chemical identity. The compound is formally identified by CAS number 1707357-81-0 and features a distinctive molecular structure that incorporates multiple functional groups. These properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde |
| Molecular Formula | C11H10F2N2O3 |
| Molecular Weight | 256.21 g/mol |
| CAS Number | 1707357-81-0 |
| Standard InChIKey | GBJQVQQEKBRUEA-UHFFFAOYSA-N |
| SMILES Notation | C1CN(CC1(F)F)C2=C(C=C(C=C2)N+[O-])C=O |
The presence of fluorine atoms in this organic compound is particularly significant as fluorinated compounds often exhibit enhanced metabolic stability and unique physicochemical properties compared to their non-fluorinated counterparts. These characteristics make such compounds valuable in various research applications, particularly in pharmaceutical development.
Structural Features
The molecular architecture of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde comprises several key structural elements that determine its chemical behavior:
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A benzene ring that serves as the core structure
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An aldehyde group (-CHO) at position 2
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A nitro group (-NO2) at position 5
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A 3,3-difluoropyrrolidin-1-yl substituent at position 2
This arrangement creates a molecule with multiple reaction centers. The aldehyde functionality provides a versatile handle for condensation reactions and other transformations. The nitro group introduces electronic effects that influence the reactivity of the aromatic ring and can be transformed into other nitrogen-containing functional groups. The difluoropyrrolidine moiety, with its geminal difluoro substitution, contributes to the compound's conformational properties and potential biological interactions.
Synthesis Methods and Reaction Conditions
General Synthetic Approaches
Comparison with Structural Isomers
Comparative Analysis
The following table presents a comparison between 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde and its structural isomer 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde:
| Property | 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde | 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde |
|---|---|---|
| CAS Number | 1707357-81-0 | 1779120-11-4 |
| Molecular Formula | C11H10F2N2O3 | C11H10F2N2O3 |
| Molecular Weight | 256.21 g/mol | 256.21 g/mol |
| InChIKey | GBJQVQQEKBRUEA-UHFFFAOYSA-N | DIIJONUZRIMAQA-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)N+[O-])C=O | C1CN(CC1(F)F)C2=CC(=C(C=C2)N+[O-])C=O |
The key structural difference between these isomers lies in the relative positions of the functional groups. In 2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde, the difluoropyrrolidine and aldehyde groups are adjacent (positions 2 and 1, respectively), with the nitro group at position 5. In contrast, 5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has the difluoropyrrolidine at position 5, with the nitro and aldehyde groups at positions 2 and 1, respectively.
Related Nitrobenzaldehyde Derivatives
The broader family of nitrobenzaldehyde derivatives includes several compounds that share structural similarities with 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde:
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m-Nitrobenzaldehyde, which has a simpler structure featuring only the nitro and aldehyde functionalities
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2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3), which replaces the difluoropyrrolidine with a chloro substituent
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3-Hydroxy-5-nitrobenzaldehyde (CAS: 193693-95-7), containing a hydroxyl group instead of the difluoropyrrolidine
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2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS: 17028-61-4), which features additional hydroxyl and methoxy substituents
Studying these related compounds provides valuable context for understanding the chemistry and potential applications of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde within the broader family of functionalized benzaldehydes.
Research Challenges and Future Directions
Synthetic Optimization
Current challenges in the research of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde include the need for optimized synthetic routes that provide the compound in high yield and purity. The development of efficient, scalable methodologies would facilitate more extensive investigation of its properties and potential applications.
Analytical Methods and Spectral Characteristics
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for the characterization of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde. Multiple nuclei can provide valuable structural information:
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1H NMR would reveal the characteristic aldehyde proton signal (typically at δ 10-11 ppm), aromatic protons (δ 7-8.5 ppm), and pyrrolidine protons (δ 1.5-4 ppm).
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13C NMR would show the carbonyl carbon of the aldehyde (typically at δ 185-195 ppm), aromatic carbons (δ 120-150 ppm), and pyrrolidine carbons (δ 20-60 ppm), with the carbon bearing the two fluorine atoms showing characteristic splitting patterns.
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19F NMR would provide distinctive signals for the two fluorine atoms, typically appearing as complex multiplets due to coupling with nearby protons.
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